1-Bromopentane-5,5,5-d3

Beschreibung

Significance of Deuterium (B1214612) Labeling in Mechanistic Elucidation

One of the most powerful applications of deuterium labeling is in the elucidation of chemical reaction mechanisms. libretexts.orglibretexts.org The replacement of a hydrogen atom with a deuterium atom can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). libretexts.orgnih.gov

The C-D bond is stronger and vibrates at a lower frequency than a C-H bond. mdpi.com Consequently, more energy is required to break a C-D bond, and reactions where this bond is broken in the rate-determining step proceed more slowly. libretexts.orgmdpi.com By comparing the reaction rate of a normal compound (kH) with its deuterated version (kD), a numerical value for the KIE (kH/kD) can be determined.

Primary Kinetic Isotope Effect: A large KIE value (typically 2-8 for deuterium) is observed when the bond to the isotopically labeled hydrogen is broken during the rate-limiting step of the reaction. libretexts.org This provides strong evidence that C-H bond cleavage is central to the mechanism. mdpi.com

Secondary Kinetic Isotope Effect: Smaller KIEs (typically 0.7-1.5) can be observed even when the C-H bond is not broken in the rate-determining step. These secondary effects arise from changes in the hybridization of the carbon atom to which the deuterium is attached and can provide subtle details about the transition state of a reaction.

These KIE studies are invaluable tools for distinguishing between proposed reaction pathways and understanding the structure of transition states. sigmaaldrich.com

Overview of Halogenated Alkanes as Research Probes

Halogenated alkanes, which are hydrocarbon chains containing one or more halogen atoms (F, Cl, Br, I), are fundamental substrates in organic chemistry. google.com Their relative simplicity and the presence of a polar carbon-halogen bond make them excellent models for studying fundamental reaction types, such as nucleophilic substitution (SN2) and elimination (E2) reactions. mdpi.comeurisotop.com

In research, these compounds serve as probes to understand how factors like solvent, substrate structure, and the nature of the nucleophile or base influence the course of a reaction. eurisotop.comcromlab-instruments.es The introduction of deuterium atoms into halogenated alkanes creates sophisticated tools for mechanistic investigation. By selectively placing deuterium labels at different positions on the alkane chain, chemists can use KIE studies to map out the intricate details of reaction pathways, such as determining whether a bond is broken in a single, concerted step or through a multi-step process. mdpi.com

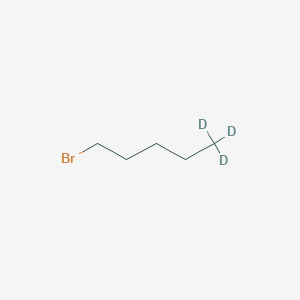

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-1,1,1-trideuteriopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWKKMVJZFACSU-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480855 | |

| Record name | 1-Bromopentane-5,5,5-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75736-50-4 | |

| Record name | 1-Bromopentane-5,5,5-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75736-50-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromopentane 5,5,5 D3 and Analogues

Deuteration Strategies at Terminal Methyl Positions

Incorporating deuterium (B1214612) at the chemically robust terminal methyl position of an aliphatic chain necessitates either direct C-H bond activation or the construction of the molecule from an already deuterated precursor.

Direct hydrogen-deuterium (H/D) exchange is an atom-economical method for introducing deuterium into a molecule. uni-rostock.de This approach, often considered a late-stage functionalization, involves treating the non-deuterated substrate with a deuterium source, typically deuterium oxide (D₂O), in the presence of a catalyst. uni-rostock.deresearchgate.net

Iridium-based pincer complexes have shown significant activity as catalysts for H/D exchange at the C-H bonds of unactivated alkanes. rsc.org For example, studies on n-heptane using specific iridium catalysts with D₂O as the deuterium source have demonstrated preferential deuteration at the terminal methyl groups. At 120 °C, n-heptane was deuterated to 63% at the terminal methyl positions after 24 hours. rsc.org A similar study found 58% deuteration at the terminal methyl groups of n-heptane after 5 days. rsc.org These methods leverage the catalyst's ability to selectively activate the sterically accessible primary C-H bonds. The general mechanism involves the activation of the C-H bond by the metal center, followed by an exchange with the deuterium source. snnu.edu.cn

While highly effective for arenes, many H/D exchange methods are less reactive towards unactivated alkanes. rsc.org However, the development of robust catalysts continues to make this a viable, if challenging, route for terminal deuteration.

Table 1: Examples of Catalytic H/D Exchange on Alkanes This table is interactive. Sort by column or search for specific entries.

| Catalyst System | Substrate | Deuterium Source | Conditions | Terminal Deuteration Level | Reference |

|---|---|---|---|---|---|

| Iridium PCP pincer complex | n-Heptane | D₂O | 120 °C, 24 h | 63% | rsc.org |

A more common and often more straightforward approach to synthesizing specifically labeled compounds is to build the molecule from a precursor that already contains the deuterium atoms in the desired position. bohrium.comnih.gov For 1-Bromopentane-5,5,5-d3, a logical precursor would be a five-carbon chain with a trideuteromethyl group at one end, such as pentanoic-5,5,5-d3 acid or pentan-1-ol-5,5,5-d3.

These deuterated building blocks can be prepared through various established organic reactions. For instance, a Grignard reagent could be reacted with deuterated formaldehyde (B43269) (CD₂O) or a deuterated methylating agent like methyl-d3 iodide (CD₃I) to construct the deuterated carbon skeleton. Another strategy involves the reduction of a suitable functional group with a deuterated reducing agent.

A versatile method involves using ketones as a "traceless activating group." nih.gov In a process analogous to the synthesis of the ethyl-d3 group, a suitable ketone could be synthesized and then undergo deacylative deuteration. This method allows for controlled mono-, di-, or tri-deuteration using D₂O as the deuterium source. nih.gov For example, a methyl ketone can be deuterated at the α-position via H/D exchange, and subsequent copper-catalyzed deacylation in the presence of a deuterium source can yield a terminally deuterated alkyl chain. nih.gov

Alkyl Halide Functionalization Approaches

Once the deuterated pentyl scaffold is obtained, the final step is the introduction of the bromine atom at the C1 position. This is typically achieved through nucleophilic substitution on a precursor like an alcohol or by direct, selective halogenation.

The conversion of a primary alcohol, such as pentan-1-ol-5,5,5-d3, to the corresponding alkyl bromide is a standard and highly efficient reaction in organic synthesis. This transformation is typically achieved via a nucleophilic substitution mechanism, most often Sₙ2 for primary alcohols. msu.edu

In the Sₙ2 mechanism, a nucleophile attacks the electrophilic carbon atom bearing the leaving group (the hydroxyl group, in this case, which is first protonated or activated) from the backside, leading to an inversion of configuration. msu.eduuniversalclass.com Common reagents for this conversion include phosphorus tribromide (PBr₃) or a mixture of sodium bromide (NaBr) and sulfuric acid (H₂SO₄), which generates hydrogen bromide (HBr) in situ. brainly.com

The reaction of a primary alcohol with PBr₃ is a reliable method. The phosphorus atom is attacked by the alcohol's oxygen, and subsequent attacks by the bromide ions on the activated carbon center displace the oxygen group, yielding the alkyl bromide. brainly.com Similarly, treating the alcohol with HBr leads to protonation of the hydroxyl group to form a good leaving group (water), which is then displaced by the bromide ion. byjus.com These methods are generally high-yielding and are compatible with the deuterated alkyl chain, as the reaction occurs at the opposite end of the molecule from the C-D bonds.

Table 2: Common Reagents for Converting Primary Alcohols to Primary Alkyl Bromides This table is interactive. Sort by column or search for specific entries.

| Reagent | Typical Mechanism | Product | Reference |

|---|---|---|---|

| Phosphorus Tribromide (PBr₃) | Sₙ2 | R-Br | brainly.com |

| Hydrogen Bromide (HBr) | Sₙ2 | R-Br | byjus.com |

| Carbon Tetrabromide (CBr₄) / Triphenylphosphine (PPh₃) | Appel Reaction | R-Br |

Directly brominating pentane-d3 to selectively form this compound is a significant challenge. Free-radical halogenation of alkanes often produces a mixture of constitutional isomers. libretexts.org While bromination is generally more selective than chlorination, it preferentially reacts with weaker C-H bonds, following the reactivity order of tertiary > secondary > primary. libretexts.orgthieme-connect.de For n-pentane, this would lead to a mixture of 1-bromo-, 2-bromo-, and 3-bromopentane, with the secondary bromides being the major products.

However, methods for selective terminal functionalization are an active area of research. Some strategies involve using bulky radical reagents or specific catalytic systems that favor the sterically less hindered primary position. One indirect approach involves the unselective bromination of the alkane followed by a selective catalytic remote functionalization reaction. researchgate.net Another advanced strategy involves a biocatalytic dehydrogenation of the alkane to produce a mixture of alkenes, followed by a metal-catalyzed remote hydro-functionalization sequence that can selectively install a functional group at the terminus. researchgate.net While powerful, these multi-step methods may be overly complex for the specific synthesis of 1-bromopentane (B41390) if a suitable deuterated alcohol precursor is available.

Multi-step Synthetic Sequences Incorporating Deuterium

A logical synthetic route would be:

Precursor Synthesis: Start with a commercially available five-carbon compound. For example, glutaric acid or its anhydride.

Deuteration: Convert one of the carboxylic acid groups to a trideuteromethyl group. This could be achieved through a series of reductions and functional group interconversions, potentially using a deuterated reagent like lithium aluminum deuteride (B1239839) (LiAlD₄) at a key step. Alternatively, a precursor like 5-hydroxypentanoic acid could be used, with the terminal carboxylic acid being the target for conversion to a -CD₃ group.

Functional Group Manipulation: The resulting deuterated carboxylic acid or ester (e.g., methyl pentanoate-5,5,5-d3) would then be reduced to the corresponding primary alcohol, pentan-1-ol-5,5,5-d3, using a standard reducing agent like lithium aluminum hydride (LiAlH₄).

Bromination: Finally, the deuterated alcohol is converted to the target molecule, this compound, using a reliable method such as reaction with PBr₃ or HBr, as described in section 2.2.1. brainly.com

Advanced Spectroscopic Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium-Labeled Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. In the case of isotopically labeled compounds such as 1-Bromopentane-5,5,5-d3, specific NMR techniques are employed to confirm the position of the deuterium (B1214612) atoms and analyze the resulting changes in the spectra of other nuclei.

Deuterium NMR (²H NMR) for Positional Isomer Analysis

Deuterium NMR (²H or D-NMR) spectroscopy directly observes the deuterium nuclei. Since the natural abundance of deuterium is very low (approx. 0.015%), a signal in the ²H NMR spectrum is a definitive indicator of isotopic enrichment. For this compound, a single resonance would be expected, corresponding to the three equivalent deuterium atoms at the C-5 position.

The primary application of ²H NMR in this context is to confirm the exact location of the deuterium label. The chemical shift of the deuterium signal would be nearly identical to the corresponding proton signal in the ¹H NMR spectrum of unlabeled 1-bromopentane (B41390). This allows for unambiguous confirmation that deuteration has occurred specifically at the terminal methyl group (C-5) and not at other positions along the carbon chain. The absence of signals at other chemical shifts confirms the regioselectivity of the deuteration process.

Carbon-13 NMR (¹³C NMR) in Deuterium-Containing Systems

The presence of deuterium atoms has distinct effects on the ¹³C NMR spectrum. These effects are crucial for confirming the position of the label and understanding the electronic environment of the carbon skeleton.

Isotope Shifts: A carbon atom directly bonded to deuterium will experience an "isotope shift," causing its resonance to appear at a slightly lower chemical shift (upfield) compared to the same carbon in the unlabeled compound. For this compound, the signal for C-5 would be shifted upfield. Smaller, long-range isotope effects can also be observed on adjacent carbons (C-4).

C-D Coupling: The spin-1 deuterium nucleus couples with the ¹³C nucleus, splitting the carbon signal into a multiplet. A CD₃ group will typically split the C-5 signal into a 1:3:6:7:6:3:1 septet. In a standard proton-decoupled ¹³C NMR experiment, this C-D coupling remains, providing direct evidence of the CD₃ group.

The table below compares the expected ¹³C NMR chemical shifts for 1-bromopentane with the predicted shifts for this compound.

| Carbon Position | 1-Bromopentane (¹³C Shift, ppm) | This compound (Expected ¹³C Shift, ppm) | Expected Multiplicity (due to C-D coupling) |

| C-1 (-CH₂Br) | 33.4 | 33.4 | Singlet |

| C-2 (-CH₂-) | 32.8 | 32.8 | Singlet |

| C-3 (-CH₂-) | 30.5 | 30.5 | Singlet |

| C-4 (-CH₂-) | 21.9 | ~21.7 (Slight upfield shift) | Singlet |

| C-5 (-CH₃) | 13.8 | ~13.2 (Noticeable upfield shift) | Septet |

Note: Data for 1-bromopentane is based on typical values found in spectral databases. chemicalbook.comspectrabase.com The expected shifts for the deuterated compound are estimations based on known isotope effects.

Proton NMR (¹H NMR) Shifts and Coupling Analysis

The ¹H NMR spectrum of this compound is significantly simplified compared to its non-deuterated counterpart. chemicalbook.comguidechem.com The most prominent change is the complete absence of the signal corresponding to the terminal methyl protons (C-5), which typically appears as a triplet around 0.9 ppm in 1-bromopentane.

Furthermore, the deuteration at C-5 affects the signal of the adjacent methylene (B1212753) protons at C-4. In unlabeled 1-bromopentane, the C-4 protons appear as a multiplet due to coupling with both the C-3 and C-5 protons. In this compound, the coupling to the terminal protons is eliminated. As a result, the signal for the C-4 protons simplifies, appearing as a triplet due to coupling only with the C-3 protons. This simplification provides clear evidence of deuteration at the adjacent position.

Mass Spectrometry (MS) for Isotopic Enrichment and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and isotopic enrichment of labeled compounds.

High-Resolution Mass Spectrometry for Isotopic Purity Verification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental and isotopic composition of a molecule. algimed.com The theoretical monoisotopic mass of this compound (C₅H₈D₃⁷⁹Br) is 153.02324 Da. epa.govnih.gov

HRMS analysis can verify the presence of the deuterated compound by matching the experimentally measured mass to the calculated exact mass with a high degree of accuracy, typically within a few parts per million (ppm). youtube.com This technique can distinguish this compound from its unlabeled counterpart (C₅H₁₁⁷⁹Br, monoisotopic mass 150.00441 Da) and from other potential impurities with very similar nominal masses. nih.gov The high accuracy of HRMS allows for the confirmation of isotopic purity, as the presence of significant amounts of the unlabeled compound would be readily detectable. Commercial suppliers often guarantee an isotopic purity of 99 atom % D, a specification that is verified using mass spectrometry. sigmaaldrich.comsigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) in Deuterium Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is particularly useful for quantifying the level of deuterium incorporation.

In a GC-MS analysis, a sample of this compound is injected into the gas chromatograph. The GC column separates the deuterated compound from any residual unlabeled 1-bromopentane and other volatile impurities. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and its mass-to-charge ratio is measured.

The mass spectrum of the peak corresponding to this compound will show a molecular ion (M⁺) peak corresponding to the mass of the deuterated molecule (m/z 153 and 155, for ⁷⁹Br and ⁸¹Br isotopes, respectively). Any unlabeled 1-bromopentane will have a shorter retention time and a distinct molecular ion peak (m/z 150 and 152). By comparing the integrated areas of these respective molecular ion peaks, the percentage of deuterium enrichment can be accurately quantified.

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected Molecular Ion (m/z) in MS |

| 1-Bromopentane | C₅H₁₁Br | 150.00441 (for ⁷⁹Br) | 150, 152 |

| This compound | C₅H₈D₃Br | 153.02324 (for ⁷⁹Br) | 153, 155 |

Fragmentation Pattern Analysis for Deuterium Location Elucidation

Mass spectrometry is a definitive technique for confirming the isotopic purity and the precise location of deuterium atoms within a molecule like this compound. The analysis of its fragmentation pattern in comparison to its non-deuterated (protio) analogue, 1-bromopentane, provides clear evidence of the terminal deuteration.

In electron ionization mass spectrometry (EI-MS), molecules are fragmented in a predictable manner. The resulting charged fragments are detected based on their mass-to-charge ratio (m/z). For 1-bromopentane, the fragmentation pattern is well-characterized. libretexts.org Key fragmentation pathways include the loss of a bromine radical (Br•) and the cleavage of carbon-carbon bonds.

The strategic placement of three deuterium atoms on the terminal carbon (C-5) of this compound results in a distinct mass shift for the molecular ion and any fragments that retain the deuterated methyl group. The molecular ion (M⁺) peak for this compound appears at a mass-to-charge ratio of approximately 154 and 156, corresponding to the two main bromine isotopes (⁷⁹Br and ⁸¹Br), which is a +3 mass unit shift compared to the 151 and 153 m/z peaks of standard 1-bromopentane. nist.govnih.gov

The elucidation of the deuterium location is confirmed by analyzing specific fragment ions. For instance, the loss of the bromine atom from the parent molecule results in a pentyl cation ([C₅H₈D₃]⁺). This fragment will appear at m/z 74, a shift of +3 from the m/z 71 peak (C₅H₁₁⁺) seen in the spectrum of 1-bromopentane. Conversely, fragments arising from the loss of the terminal methyl group, such as the cleavage between C-4 and C-5, would result in a fragment ion ([C₄H₈Br]⁺) that shows no mass shift compared to the non-deuterated compound. The most telling fragment is the one resulting from alpha-cleavage, the loss of a butyl radical (•C₄H₉), which would yield a [CH₂Br]⁺ fragment at m/z 93/95. A more significant fragmentation pathway for primary bromoalkanes is the loss of the bromine radical to form the alkyl cation, followed by rearrangements. The observation of fragments containing the CD₃ group confirms the labeling position.

The table below details the expected m/z values for key fragments of 1-bromopentane and this compound, illustrating how fragmentation analysis confirms the location of the deuterium atoms.

| Fragment Ion | Formula of Fragment (1-Bromopentane) | Expected m/z (1-Bromopentane) | Formula of Fragment (this compound) | Expected m/z (this compound) |

| Molecular Ion | [C₅H₁₁Br]⁺ | 151/153 | [C₅H₈D₃Br]⁺ | 154/156 |

| Loss of Bromine | [C₅H₁₁]⁺ | 71 | [C₅H₈D₃]⁺ | 74 |

| Loss of Ethyl | [C₃H₆Br]⁺ | 121/123 | [C₃H₃D₃Br]⁺ | 124/126 |

| Loss of Propyl | [C₂H₄Br]⁺ | 107/109 | [C₂H₄Br]⁺ | 107/109 |

Note: m/z values are listed for both ⁷⁹Br and ⁸¹Br isotopes where applicable.

Vibrational Spectroscopy (IR, Raman) for Deuterium-Induced Band Shifts

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for studying the structural and bonding characteristics of molecules. In the case of this compound, these methods are particularly useful for observing the effects of isotopic substitution on molecular vibrations. The replacement of hydrogen with the heavier deuterium isotope leads to predictable shifts in the vibrational frequencies of the associated bonds. unam.mx

The most significant changes in the vibrational spectrum occur for the modes involving the movement of the deuterium atoms. According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. Since deuterium is approximately twice as heavy as hydrogen, the C-D bonds vibrate at a lower frequency than C-H bonds.

In the infrared spectrum of this compound, the characteristic C-H stretching vibrations, which typically appear in the 2850-3000 cm⁻¹ region for alkanes, will be accompanied by new bands corresponding to C-D stretching vibrations. spectroscopyonline.com These C-D stretching absorptions are expected to appear in the range of approximately 2100-2250 cm⁻¹. Similarly, C-H bending and rocking vibrations, found at lower wavenumbers (e.g., ~1450 cm⁻¹ and ~725 cm⁻¹), will have C-D counterparts at significantly lower frequencies (e.g., ~900-1100 cm⁻¹). shu.ac.uk

Raman spectroscopy provides complementary information. cdnsciencepub.com For a vibration to be Raman active, it must involve a change in the polarizability of the molecule. libretexts.org Symmetrical vibrations often produce strong Raman signals. The symmetric C-D stretching and bending modes of the terminal CD₃ group in this compound are expected to be clearly visible in the Raman spectrum, showing shifts to lower frequencies compared to the CH₃ group in the non-deuterated molecule. The study of these deuterium-induced band shifts not only confirms the successful incorporation of deuterium but also aids in the detailed assignment of vibrational modes across the entire molecule. cdnsciencepub.com

The following table summarizes the typical frequency ranges for C-H and C-D vibrations, highlighting the shifts observable with IR and Raman spectroscopy.

| Vibrational Mode | C-H Frequency Range (cm⁻¹) | C-D Frequency Range (cm⁻¹) | Spectroscopic Activity |

| Stretching (ν) | 2850 - 3000 | 2100 - 2250 | IR and Raman Active |

| Bending (δ) | 1350 - 1470 | 900 - 1100 | IR and Raman Active |

These spectroscopic techniques, by detecting the distinct mass and vibrational differences imparted by deuterium, provide unambiguous characterization of this compound for research applications.

Mechanistic Investigations Utilizing Deuterium Kinetic Isotope Effects Kies

Theoretical Framework of Kinetic Isotope Effects

The theoretical underpinnings of KIEs are rooted in the principles of quantum mechanics and transition state theory. numberanalytics.com Isotopic substitution does not alter the potential energy surface of a reaction; however, it does affect the vibrational frequencies of chemical bonds due to the mass difference between isotopes. ontosight.aiprinceton.edu

A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. wikipedia.orgontosight.ailibretexts.org The magnitude of the primary deuterium (B1214612) KIE (kH/kD) is typically in the range of 2 to 8. pharmacy180.com This effect arises because the heavier deuterium atom leads to a lower zero-point energy (ZPE) for the C-D bond compared to the C-H bond. wikipedia.orggmu.edu Consequently, more energy is required to break the C-D bond, resulting in a slower reaction rate. wikipedia.orgopenochem.org The observation of a significant primary KIE is strong evidence that the cleavage of the bond to the isotope is part of the rate-limiting step. pharmacy180.com

Secondary KIEs occur when the isotopic substitution is at a position remote from the bond being broken or formed in the rate-determining step. princeton.edugoogle.com These effects are generally smaller than primary KIEs, with typical values for secondary deuterium KIEs being around 1.0 to 1.4 per deuterium atom. wikipedia.org In the case of 1-Bromopentane-5,5,5-d3, the deuterium atoms are located at the γ-position relative to the carbon bearing the bromine atom.

Secondary KIEs can arise from changes in hybridization or hyperconjugation between the ground state and the transition state. princeton.edu For instance, in solvolysis reactions where a carbocation intermediate is formed, a β-secondary KIE is often observed. This is attributed to hyperconjugation, where the C-H (or C-D) sigma bond donates electron density to the empty p-orbital of the carbocation. libretexts.org The weakening of the C-H bond in the transition state leads to a normal KIE (kH/kD > 1). cdnsciencepub.com While the deuterium atoms in this compound are at the γ-position, subtle long-range electronic or steric effects could potentially influence the reaction rate and be manifested as a small secondary KIE.

The origin of the kinetic isotope effect lies in the difference in zero-point vibrational energies (ZPE) between the isotopically substituted molecules in their ground and transition states. wikipedia.orgontosight.aigoogle.com The ZPE is the minimum vibrational energy that a molecule possesses, even at absolute zero. google.com Bonds to heavier isotopes have lower vibrational frequencies and, consequently, lower ZPEs. wikipedia.orglibretexts.org

For a reaction to occur, the reactants must pass through a higher energy transition state. The activation energy for the reaction is the difference in energy between the transition state and the ground state. Because the C-D bond has a lower ZPE than the C-H bond, the activation energy for a reaction involving the cleavage of a C-D bond is higher than that for a C-H bond, assuming the ZPE difference is diminished or absent in the transition state. gmu.edu This difference in activation energies leads to the observed kinetic isotope effect. wikipedia.orggoogle.com

Application of this compound in Rate-Determining Step Identification

The strategic placement of deuterium atoms in this compound allows for the investigation of reaction mechanisms where bond cleavage does not directly involve the labeled positions. For example, in nucleophilic substitution (SN2) or elimination (E2) reactions of 1-bromopentane (B41390), the C-Br bond is broken. By comparing the reaction rate of the deuterated compound to its non-deuterated (protio) analogue, one can infer details about the transition state.

If a measurable KIE is observed, it suggests that changes in the vibrational environment at the C5 position are occurring during the rate-determining step. This could be due to long-range electronic effects or conformational changes that are coupled to the primary bond-breaking event. The absence of a significant KIE (kH/kD ≈ 1) would indicate that the structural and electronic environment of the terminal methyl group remains largely unchanged in the transition state.

For instance, in a study of an E2 elimination reaction, a significant primary KIE is expected when the hydrogen being abstracted is replaced by deuterium. princeton.edu Conversely, in an E1 reaction, where the C-Br bond breaks first in the rate-determining step, a much smaller secondary KIE might be observed for deuteration at the β-carbon, and an even more subtle effect, if any, for γ-deuteration as in this compound. princeton.edu

Transition State Analysis Through KIE Data Interpretation

The magnitude of the KIE provides valuable information about the structure of the transition state. researchgate.netwayne.edu For primary KIEs, a maximum value is typically observed when the bond to the isotope is about 50% broken in the transition state. pharmacy180.com Smaller KIEs suggest a transition state that is either more "reactant-like" (bond barely broken) or more "product-like" (bond almost fully broken). princeton.edu

For secondary KIEs, such as those that might be observed with this compound, the interpretation is more nuanced. A normal KIE (kH/kD > 1) would suggest a loosening of vibrational modes at the labeled position in the transition state, possibly due to hyperconjugative stabilization of a developing positive charge or steric relief. An inverse KIE (kH/kD < 1) would imply a tightening of these vibrational modes, perhaps due to increased steric crowding in the transition state. wikipedia.org

By carefully measuring the KIE for reactions involving this compound, chemists can build a more detailed picture of the transition state geometry and the electronic demands of the reaction.

Computational Prediction and Validation of KIEs

Modern computational chemistry provides powerful tools for predicting and validating experimental KIEs. digitellinc.comnumberanalytics.com Using methods like density functional theory (DFT), researchers can calculate the vibrational frequencies of the ground state and transition state for both the deuterated and non-deuterated reactants. numberanalytics.comrsc.org From these frequencies, the ZPEs can be determined, and the KIE can be predicted.

The process typically involves:

Locating the transition state structure on the potential energy surface.

Calculating the harmonic vibrational frequencies for the reactant and the transition state.

Repeating the calculations for the isotopically substituted species.

Using the calculated vibrational frequencies to compute the ZPEs and ultimately the KIE.

Excellent agreement between the computationally predicted KIE and the experimentally measured value provides strong validation for the proposed reaction mechanism and the calculated transition state structure. wayne.edunih.gov Discrepancies can point to the need to refine the computational model or reconsider the proposed mechanism. For complex reactions, computational modeling can help to dissect the various factors contributing to the observed KIE. acs.org

Table of Kinetic Isotope Effect Data

| Reaction Type | Isotopic Position | Predicted kH/kD Range | Implication |

| Primary KIE | α, β | 2 - 8 | C-H/D bond breaking in RDS |

| Secondary KIE (α) | α | 0.9 - 1.25 | Change in hybridization at reaction center |

| Secondary KIE (β) | β | 1.05 - 1.4 | Hyperconjugation stabilizing a carbocation |

| Secondary KIE (γ) | γ (as in this compound) | ~1 | Minimal electronic/steric changes at this position |

This table provides typical ranges for deuterium KIEs and their general interpretations. Actual values will be specific to the reaction conditions and mechanism.

Density Functional Theory (DFT) for KIE Calculations

Density Functional Theory (DFT) has emerged as a premier computational method for the theoretical prediction and analysis of kinetic isotope effects. mdpi.com DFT calculations allow for the accurate modeling of the potential energy surface for a given reaction, enabling the location of minima (reactants, products, intermediates) and first-order saddle points (transition states). mdpi.comresearchgate.net

For KIE calculations, the geometries of the reactants and the transition state are optimized for both the protio (1-bromopentane) and the deuterated (this compound) species. Following optimization, vibrational frequency calculations are performed to obtain the ZPVE for each stationary point. The KIE can then be calculated using the principles of transition state theory, where the difference in the activation energies between the deuterated and non-deuterated pathways is primarily determined by the difference in their ZPVEs. faccts.de

The power of DFT lies in its ability to test various hypothetical reaction mechanisms. By comparing the computationally calculated KIE for different proposed pathways (e.g., substitution vs. elimination) with experimentally determined values, researchers can identify the most plausible mechanism.

Table 1: Hypothetical DFT-Calculated vs. Experimental KIEs for a Reaction of 1-Bromopentane

| Proposed Mechanism | Calculated kH/kD (at 298 K) | Experimental kH/kD | Conclusion |

| SN2 Substitution | 1.02 | 1.95 | Unlikely |

| E2 Elimination | 1.98 | 1.95 | Plausible |

This table presents hypothetical data for illustrative purposes.

Transition State Optimization and Vibrational Frequency Analysis

A cornerstone of computational mechanistic studies is the accurate location and verification of transition state (TS) structures. bu.edu A transition state represents an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. bu.edu In practice, TS optimization involves sophisticated algorithms that search the potential energy surface for a first-order saddle point. mdpi.com

Once a candidate TS structure is located, a vibrational frequency analysis is essential for its validation. gaussian.comvasp.at This analysis involves calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational modes and their corresponding frequencies. A true transition state is characterized by having exactly one imaginary frequency. mdpi.combu.edu This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, effectively the vibration that leads from reactants to products through the transition state. All other frequencies will be real and positive, corresponding to normal vibrational modes. bu.edu

For a reaction involving this compound, the imaginary frequency would describe the concerted bond-breaking and bond-forming events of the rate-determining step. The isotopic substitution at the terminal methyl group would subtly alter the vibrational frequencies compared to the unlabeled compound, which is the origin of the secondary KIEs that can also be used for mechanistic diagnosis.

Table 2: Example Vibrational Frequency Analysis for a Hypothetical E2 Transition State of 1-Bromopentane

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| 1 | i455.2 | Asymmetric C-H/C-Br stretch (Reaction Coordinate) |

| 2 | 155.8 | C-C-C bend |

| 3 | 298.4 | CH₂ rock |

| 4 | 750.1 | CH₂ wag |

| 5 | 1050.6 | C-C stretch |

| 6 | 2980.5 | Symmetric C-H stretch |

This table presents hypothetical but representative data. The single imaginary frequency (denoted by 'i') confirms the structure as a true transition state.

Applications of 1 Bromopentane 5,5,5 D3 in Advanced Organic Synthesis

Utilization as a Deuterium-Labeled Alkylating Agent

As a brominated alkane, 1-bromopentane-5,5,5-d3 functions as an effective alkylating agent, capable of introducing a deuterated pentyl group into various molecular scaffolds. This property is particularly useful in creating molecules with specific isotopic labeling for analytical and mechanistic investigations.

Synthesis of Complex Organic Molecules with Terminal Deuterium (B1214612) Labels

The primary application of this compound as an alkylating agent is in the synthesis of complex organic molecules that require a terminal deuterium label. This is often achieved through nucleophilic substitution reactions where a nucleophile displaces the bromide ion. For instance, it can be used in the synthesis of deuterated analogs of biologically active molecules or materials with specific properties.

A notable example is the synthesis of deuterium-labeled 4-oxo-2(E)-nonenal (ONE), a lipid hydroperoxide-derived bifunctional electrophile. In this synthesis, the anion of furan (B31954) is reacted with this compound to introduce the C-5 deuterated pentyl group, ultimately leading to the formation of C-9 labeled ONE. nih.gov This labeled analog is crucial for quantitative studies using mass spectrometry and for mechanistic studies of its interactions with DNA and proteins. nih.gov

The general scheme for such alkylation reactions can be represented as:

Nu:⁻ + CD₃(CH₂)₄Br → Nu-(CH₂)₄CD₃ + Br⁻

Where Nu:⁻ represents a generic nucleophile.

Deuterium Tagging for Tracing Reaction Pathways

The deuterium label in this compound serves as a "heavy" tag that can be tracked throughout a sequence of chemical reactions. By analyzing the position of the deuterium atoms in the final products and intermediates, chemists can gain valuable insights into the pathways and mechanisms of complex transformations. This is particularly useful in distinguishing between different possible reaction routes.

The presence of the CD₃ group can be readily detected and quantified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). smolecule.com This allows researchers to follow the journey of the labeled fragment through a multi-step synthesis, confirming its incorporation into the desired structure and revealing any unexpected rearrangements or side reactions.

Role in Isotope Labeling for Advanced Chemical Research

Isotope labeling is a powerful technique in chemical research, and this compound is a key reagent in this field. The introduction of deuterium can have subtle but measurable effects on reaction rates and equilibria, providing a wealth of information about the underlying chemical processes.

Elucidation of Reaction Mechanisms via Isotopic Tracking

The kinetic isotope effect (KIE), the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes, is a fundamental tool for studying reaction mechanisms. While the terminal deuterium atoms in this compound are not at the reaction center for typical nucleophilic substitution, their presence can still be used to probe secondary kinetic isotope effects or to track the labeled fragment through a reaction sequence to confirm the proposed mechanism.

For example, in a complex reaction involving multiple bond-forming and bond-breaking steps, the location of the deuterium label in the final product can confirm or refute a proposed mechanistic pathway. This is invaluable for understanding the intricate details of how chemical reactions occur.

Deuterium as a Probe in Host-Guest Chemistry and Molecular Recognition Studies

In the field of supramolecular chemistry, understanding the non-covalent interactions between a host molecule and a guest molecule is paramount. Deuterium labeling can be employed as a subtle probe to study these interactions. While not directly participating in the binding, the deuterium atoms can influence the vibrational modes of the molecule, which can be monitored by techniques like infrared (IR) spectroscopy. rsc.org

Furthermore, the deuterium label can be used in NMR studies to probe the environment of the guest molecule within the host's cavity. Changes in the NMR signal of the deuterium-labeled group upon binding can provide information about the proximity and orientation of the guest relative to the host. This aids in characterizing the structure and dynamics of host-guest complexes. thno.orgrsc.org

Precursor in Specialized Chemical Transformations

Beyond its role as a simple alkylating agent, this compound can serve as a precursor for the synthesis of other specialized deuterated reagents. For example, it can be converted into the corresponding Grignard reagent, 5,5,5-d3-pentylmagnesium bromide, by reaction with magnesium metal.

CD₃(CH₂)₄Br + Mg → CD₃(CH₂)₄MgBr

This deuterated Grignard reagent is a powerful nucleophile in its own right and can be used to introduce the terminally deuterated pentyl group into a wide range of molecules through reactions with electrophiles such as aldehydes, ketones, and esters. This extends the utility of the initial deuterium label to a broader scope of synthetic transformations.

Formation of Deuterated Grignard Reagents and Organometallic Species

The synthesis of organometallic compounds is a cornerstone of modern organic chemistry, providing access to a wide array of nucleophilic carbon species. Among these, Grignard reagents are paramount due to their relative ease of preparation and broad utility. The compound this compound serves as a valuable precursor for the generation of the corresponding terminally deuterated Grignard reagent, (5,5,5-trideuteriopentyl)magnesium bromide. This reagent is a powerful tool for introducing a deuterated pentyl group into a molecule.

The formation of this deuterated Grignard reagent follows the well-established mechanism for Grignard synthesis. libretexts.orgopenstax.org The reaction involves the insertion of magnesium metal into the carbon-bromine bond of this compound. This is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent reaction with atmospheric moisture and oxygen. libretexts.orgresearchgate.net The ether solvent is crucial as it coordinates to the magnesium center, stabilizing the resulting organometallic species. libretexts.org The general reaction is as follows:

CD3(CH2)4Br + Mg → CD3(CH2)4MgBr

The resulting (5,5,5-trideuteriopentyl)magnesium bromide possesses a highly polarized carbon-magnesium bond, which imparts significant carbanionic character on the terminal carbon of the pentyl chain. This makes it a potent nucleophile and a strong base. libretexts.orgopenstax.org

The successful formation and subsequent reactions of this deuterated Grignard reagent are contingent on carefully controlled reaction conditions. Key parameters influencing the reaction are summarized in the table below.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous diethyl ether or THF | Stabilizes the Grignard reagent through coordination and prevents premature reaction. libretexts.org |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Grignard reagents are highly reactive with water and oxygen. researchgate.net |

| Magnesium | Activated (e.g., turnings) | Provides a high surface area for the reaction to initiate and proceed efficiently. researchgate.net |

| Initiation | Gentle heating, small amount of iodine or 1,2-dibromoethane | Can be used to initiate the reaction if it is sluggish. |

The (5,5,5-trideuteriopentyl)magnesium bromide can then be used in a variety of subsequent reactions, such as nucleophilic addition to carbonyls, substitution reactions, and metal-catalyzed cross-coupling reactions, to introduce the terminally deuterated pentyl chain into a larger molecular framework. researchgate.net For instance, its reaction with an aldehyde or ketone would yield a deuterated secondary or tertiary alcohol, respectively. youtube.com

Incorporation into Advanced Materials and Supramolecular Structures

The subtle yet significant differences in the physicochemical properties of deuterated compounds compared to their non-deuterated counterparts make them valuable building blocks for the design of advanced materials and the study of supramolecular assemblies. The incorporation of the 5,5,5-trideuteriopentyl group, derived from this compound, can be leveraged to fine-tune the properties and behavior of these complex systems.

Advanced Materials:

In the field of materials science, particularly in the development of liquid crystals, the strategic deuteration of alkyl chains has been shown to influence key properties. tandfonline.comtandfonline.commdpi.com Liquid crystals are materials that exhibit phases with properties intermediate between those of a conventional liquid and a solid crystal. The introduction of deuterium in the alkyl tails of liquid crystal molecules can affect their mesomorphic behavior, such as the temperatures of phase transitions. mdpi.com For example, alkyl-deuterated liquid crystals have been observed to exhibit slightly different crystalline-to-nematic and nematic-to-isotropic transition temperatures compared to their hydrogenated analogues. mdpi.com

Furthermore, deuteration can enhance the photochemical stability of organic materials by strengthening the C-D bond compared to the C-H bond, making them less susceptible to degradation under UV irradiation. tandfonline.comresearchgate.net This is a critical consideration for the longevity and performance of optoelectronic devices. The 5,5,5-trideuteriopentyl group can be incorporated into the molecular structure of liquid crystals or polymers through standard synthetic methodologies, often involving the corresponding Grignard reagent in coupling reactions. For instance, block copolymers with well-defined architectures can be synthesized using a combination of Grignard metathesis polymerization and other controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP). tandfonline.commdpi.com

Supramolecular Structures:

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. mdpi.comnih.gov The self-assembly of molecules into well-defined supramolecular structures is governed by a delicate balance of forces, including hydrogen bonding, π-π stacking, and solvophobic interactions. The length and nature of alkyl chains often play a crucial role in directing these self-assembly processes. mdpi.com

The table below outlines the potential impact of incorporating a 5,5,5-trideuteriopentyl chain into advanced materials and supramolecular structures.

| Application Area | Potential Impact of Terminal Deuteration | Relevant Research Findings |

| Liquid Crystals | - Altered phase transition temperatures- Enhanced photochemical stability | Alkyl-deuterated liquid crystals show shifts in melting and clearing points and are less prone to photochemical degradation. tandfonline.commdpi.com |

| Polymers | - Creation of well-defined deuterated block copolymers- Tool for studying polymer dynamics | Grignard reagents are used in the synthesis of block copolymers, and deuteration provides a label for techniques like neutron scattering. tandfonline.commdpi.com |

| Supramolecular Assemblies | - Fine-tuning of self-assembly pathways- Probing intermolecular interactions and dynamics | Alkyl chains are critical for directing self-assembly, and isotope effects can be used to study the resulting structures and their properties. mdpi.comacs.org |

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) Approaches for Deuterated Systems

Quantum mechanical calculations provide a fundamental understanding of how deuterium (B1214612) substitution alters the electronic structure and dynamics of 1-Bromopentane-5,5,5-d3. These methods are crucial for accurately describing the changes in bond energies and predicting the molecule's reactivity.

Electronic Structure Calculations for Bond Energies and Reactivity

The substitution of hydrogen with deuterium, a heavier isotope, leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. quora.comstackexchange.com This phenomenon is primarily due to the lower zero-point energy (ZPE) of the C-D bond. quora.com The vibrational frequency of a bond is dependent on the masses of the bonded atoms; the heavier deuterium atom results in a lower vibrational frequency and consequently a lower ZPE. quora.compearson.com This increased bond strength can influence the reactivity of the molecule, particularly in reactions where C-H or C-D bond cleavage is the rate-determining step. libretexts.org

High-level quantum chemical calculations are necessary to accurately model these subtle differences. ustc.edu.cn For instance, methods like MP2 and B3LYP with appropriate basis sets (e.g., 6-31G, 6-311++G ) are employed to calculate transition state structures and energies. ustc.edu.cn The choice of computational method and basis set is critical, as lower levels of theory may not adequately capture the electron correlation needed for accurate predictions. ustc.edu.cn

Table 1: Comparison of Typical C-H and C-D Bond Properties

| Property | C-H Bond | C-D Bond | Primary Reason for Difference |

| Vibrational Frequency | ~3000 cm⁻¹ pearson.com | Lower than C-H | Increased mass of Deuterium quora.compearson.com |

| Zero-Point Energy (ZPE) | Higher | Lower | Lower vibrational frequency quora.com |

| Bond Dissociation Energy | Lower | Higher | Difference in ZPE libretexts.org |

This table is generated based on general principles of C-H and C-D bonds and may not represent the exact values for this compound, for which specific experimental data is not available.

Molecular Dynamics (MD) Simulations of Deuterated Alkyl Halides

Molecular dynamics simulations offer insights into the time-dependent behavior of molecules, including conformational changes and interactions with their environment. For deuterated alkyl halides like this compound, MD simulations can elucidate how isotopic substitution affects their dynamic properties.

Simulations of similar systems, such as deuterated alkanes in lipid bilayers, have demonstrated that the choice of force field is crucial for accurately representing the behavior of deuterated species. uni-halle.de For example, the CHARMM36 and Slipids force fields have shown varying degrees of success in reproducing experimental data for deuterated alkanes of different lengths. uni-halle.de These simulations can reveal how deuteration influences properties like molecular order and miscibility. uni-halle.de The development of accurate force fields for deuterated compounds is an ongoing area of research. osti.govnih.gov

Predictive Modeling of Reactivity and Selectivity in Deuterated Compounds

Predictive models, often leveraging machine learning and quantitative structure-reactivity relationships, are increasingly used to forecast the outcomes of chemical reactions. acs.orgresearchgate.net For deuterated compounds, these models can help predict how isotopic labeling will affect reaction rates and the distribution of products.

Recent studies have shown that neural networks can be trained to predict the final ro-vibrational state distributions in reactions involving different isotopes of hydrogen. researchgate.netarxiv.org These models can learn the nuances of isotopic effects and even predict the outcomes of reactions with isotopologues they were not explicitly trained on. arxiv.org The use of partial deuterium labeling combined with mass spectrometry is another powerful technique for identifying isomeric products in C-H activation reactions, providing valuable data for building and validating predictive models. chemrxiv.org

Solvation Effects and Environmental Influence on Deuterium Reactivity

The solvent environment can significantly impact the reactivity of a molecule, and this is particularly true for reactions involving isotopic substitution. libretexts.org The use of a deuterated solvent, such as D₂O, can lead to a solvent isotope effect, which can either be normal or inverse (where the reaction is faster in the deuterated solvent). chem-station.com

Several factors contribute to solvent isotope effects:

The solvent can act as a reactant, leading to a primary isotope effect. libretexts.org

Rapid hydrogen/deuterium exchange can occur between the substrate and the solvent. libretexts.org

The nature of solute-solvent interactions, such as hydrogen bonding, can be altered. libretexts.orgnih.gov

For example, the acid dissociation constant of a carboxylic acid is smaller in D₂O than in H₂O. chem-station.com In solvolysis reactions of benzyl (B1604629) nitrates, the α-deuterium isotope effect can be dependent on the solvent composition, such as mixtures of water and acetonitrile. cdnsciencepub.com These observations highlight the complex interplay between the substrate, solvent, and isotopic substitution in determining reaction outcomes.

Force Field Development for Deuterium-Containing Alkanes

The accuracy of molecular dynamics simulations heavily relies on the quality of the underlying force field, which is a set of parameters describing the potential energy of a system. nih.govresearchgate.net Developing accurate force fields for deuterated alkanes is essential for simulating systems like this compound.

Standard molecular mechanics force fields often use a simple mass substitution to account for deuteration. osti.gov However, this approach may fail to capture some experimentally observed effects because it doesn't account for the changes in intramolecular vibrations that influence intermolecular interactions. osti.gov Therefore, re-parameterization of force fields specifically for deuterated compounds is sometimes necessary. osti.gov

Force field development often involves fitting parameters to high-level quantum mechanical data and experimental results. nih.govacs.org For example, the OPLS-AA force field has been re-parameterized for long-chain hydrocarbons to better reproduce their liquid properties. acs.org Similarly, the CHARMM force fields have undergone continuous development to improve their accuracy for lipids, which involves validating against experimental data like deuterium NMR order parameters. nih.govnih.gov The ReaxFF reactive force field has also been developed for H/D systems to model isotope-exchange reactions. aip.org

Future Directions and Emerging Research Avenues

Novel Synthetic Routes for Site-Specific Deuterium (B1214612) Incorporation

The development of efficient and highly selective methods for introducing deuterium at specific molecular positions is a cornerstone of modern organic synthesis. While traditional methods for preparing deuterated alkyl halides exist, emerging research focuses on more versatile, sustainable, and precise strategies. Future advancements are expected to move beyond conventional approaches to embrace innovative catalytic and photochemical methods.

One promising direction is the use of deconstructive strategies, where a functional group is used as a "traceless activating group" to guide deuteration before being removed. For instance, a copper-catalyzed deacylative deuteration method has been reported that uses a methylketone moiety to achieve site-specific and degree-controlled deuteration at unactivated C(sp³) positions, using D₂O as the deuterium source. nih.gov This type of methodology could be adapted to synthesize precursors of 1-Bromopentane-5,5,5-d3 with high precision.

Photochemical approaches also offer novel pathways for asymmetric radical deuteration, targeting non-benzylic positions that are often challenging to access through traditional two-electron reaction manifolds. researchgate.net Furthermore, electrochemical deuteration of unactivated alkyl halides is being explored as a general and sustainable method for preparing deuterium-labeled alkanes. researchgate.net These strategies aim to improve efficiency and reduce the reliance on expensive deuterated reagents by utilizing abundant and inexpensive deuterium sources like D₂O. osaka-u.ac.jp

| Synthetic Strategy | Description | Potential Advantage for this compound Synthesis |

| Deconstructive Catalysis | Utilizes a temporary functional group to direct deuterium incorporation at a specific site, which is later removed. nih.gov | High site-specificity and control over the degree of deuteration (mono-, di-, or tri-deuteration). nih.gov |

| Photochemical Radical Deuteration | Employs light to initiate a radical-based reaction for deuterium atom transfer, enabling deuteration at unactivated positions. researchgate.net | Access to challenging C-H bonds for deuteration under mild conditions. |

| Electrochemical Methods | Uses electrical current to drive the deuteration of alkyl halides, offering a sustainable approach. researchgate.net | Avoids the use of stoichiometric chemical reductants, making the process greener. |

| Direct H/D Exchange | Involves the direct replacement of hydrogen atoms with deuterium using a catalyst and a deuterium source like D₂O. nih.gov | Potentially allows for late-stage deuteration of a pentane (B18724) backbone precursor. |

Integration with Machine Learning for Deuterium Chemistry Predictions

The intersection of artificial intelligence (AI) and chemistry is creating powerful new tools for predicting reaction outcomes and material properties. Machine learning (ML) models are increasingly being trained to forecast the yield, selectivity, and optimal conditions for complex chemical reactions, including deuteration. eurekalert.orgbohrium.com

For a compound like this compound, ML algorithms could be developed to:

Predict Synthetic Success: By analyzing vast datasets of known reactions, ML models can predict the most effective catalyst, solvent, and temperature for a given deuteration strategy, saving significant experimental time and resources. eurekalert.org

Forecast Reaction Kinetics: Machine learning can help predict the kinetic isotope effect, aiding in the design of experiments that use deuterated compounds to elucidate reaction mechanisms. youtube.com

Model Physicochemical Properties: AI can be used to predict how the terminal deuterium cluster in this compound will affect properties such as boiling point, density, and solubility, which is crucial for its application and purification. youtube.com

Researchers are already using ML techniques like Long Short-Term Memory (LSTM) models to predict the performance and degradation of chemical systems, demonstrating the potential for these tools to handle complex, time-series data relevant to reaction monitoring. mdpi.com As more high-quality data on deuteration reactions becomes available, the predictive power of these models is expected to increase dramatically, enabling the in silico design of optimal synthetic routes. eurekalert.orgbohrium.com

Advanced Spectroscopic Techniques for Real-time Mechanistic Studies

Understanding the precise mechanism of a chemical reaction is fundamental to controlling its outcome. Deuterium labeling is a classic tool for these studies, but future research will increasingly rely on advanced spectroscopic techniques capable of observing reactions in real time. symeres.com

Ultrafast spectroscopy, which operates on femtosecond (10⁻¹⁵ s) timescales, allows scientists to directly observe the transient states of molecules as they transform from reactants to products. spectroscopyonline.com By using this compound in a reaction, researchers could use techniques like femtosecond transient absorption spectroscopy to monitor the C-Br bond cleavage and the subsequent dynamics of the deuterated pentyl fragment. This provides unprecedented insight into the transition states and short-lived intermediates that govern the reaction pathway. spectroscopyonline.com

Another area of development is the enhancement of Magnetic Resonance Imaging (MRI) and Nuclear Magnetic Resonance (NMR) spectroscopy. Real-time MRI can continuously monitor moving objects and could be adapted to track the spatial distribution of deuterated compounds within a reaction mixture as it evolves. wikipedia.org Furthermore, Magnetic Resonance Spectroscopy (MRS) can measure the levels of different metabolites in tissues, a principle that can be applied in vitro to quantify the conversion of this compound and its products over time without the need for sample extraction. wikipedia.org

| Technique | Principle | Application in Studying this compound Reactions |

| Ultrafast Spectroscopy | Uses extremely short laser pulses to probe molecular dynamics on the femtosecond timescale. spectroscopyonline.com | Direct observation of bond-breaking/forming events and transition states in reactions involving the deuterated compound. spectroscopyonline.com |

| Real-time MRI | Continuous imaging of processes, allowing for the tracking of moving or changing objects. wikipedia.org | Spatially resolved monitoring of the reaction progress within a reactor. |

| Magnetic Resonance Spectroscopy (MRS) | Measures the spectral signatures of different molecules to determine their concentration. wikipedia.org | Non-invasive, real-time quantification of reactants, intermediates, and products in a closed system. |

| Advanced Mass Spectrometry | Techniques like flash kinetics can be used to study gas-phase reactions and measure kinetic isotope effects directly. researchgate.netrutgers.edu | Precise measurement of reaction rates and KIE to elucidate mechanistic details of substitution or elimination reactions. researchgate.net |

Development of New Catalytic Systems for Deuterium Transfer

Catalysis is at the heart of efficient and selective chemical synthesis. The future of preparing compounds like this compound will be heavily influenced by the development of novel catalytic systems designed for deuterium transfer and H/D exchange reactions.

A significant trend is the move towards catalytic transfer deuteration , which avoids the use of high-pressure D₂ gas by employing safer, easier-to-handle liquid or solid deuterium donors. core.ac.uk Research is active in developing catalysts based on various transition metals, including iridium, copper, and palladium, that can facilitate this process with high selectivity. core.ac.uknih.gov For example, copper-catalyzed transfer hydrodeuteration of alkenes has been shown to precisely install one deuterium and one hydrogen atom across a double bond, a strategy that offers exquisite control over isotope placement. nih.gov

Another key avenue is the design of heterogeneous catalysts . Unlike homogeneous catalysts that are dissolved in the reaction mixture, heterogeneous catalysts are in a different phase (typically a solid), which allows for easy separation and recycling, making the process more sustainable and cost-effective. rsc.org Systems such as palladium on carbon (Pd/C) activated by aluminum in D₂O have been shown to facilitate selective H-D exchange. nih.gov Similarly, polyethylene-supported iridium(III)-NHC (N-heterocyclic carbene) catalysts have demonstrated high activity for H/D exchange and can be easily recovered and reused. chemistryviews.org The development of such robust and recyclable catalysts is crucial for the large-scale, economical production of deuterated compounds.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Bromopentane-5,5,5-d3 in laboratory settings?

- Methodological Answer : The compound can be synthesized via catalytic deuteration or halogen exchange. One validated route involves reacting bromobutane-D3 with CO₂ in ethanol, achieving ~70% yield under reflux conditions (60–80°C, 12–24 hours). Alternative methods include using triethylphosphite-HBr systems in aqueous ethanol, which minimize side reactions like elimination. Deuterium incorporation at the terminal methyl group is confirmed via NMR and mass spectrometry .

Q. How can researchers characterize the isotopic purity of this compound?

- Methodological Answer : Isotopic purity is assessed using -NMR to verify deuteration at the 5,5,5 positions. High-resolution mass spectrometry (HRMS) quantifies the M+3 peak (mass shift due to three deuterium atoms). Gas chromatography (GC) with flame ionization detection (FID) ensures chemical purity (>98%), while IR spectroscopy identifies C-D stretching bands (~2100–2200 cm) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Refer to SDS guidelines for alkyl bromides: use fume hoods to avoid inhalation, wear nitrile gloves, and store in inert atmospheres (argon/nitrogen). Static discharge prevention is critical due to flammability. Emergency protocols include neutralization with sodium bicarbonate for spills and ethanol-water rinses for skin contact. No ecological toxicity data exist, so containment is prioritized .

Advanced Research Questions

Q. How does deuteration at the 5,5,5 positions influence substitution/elimination reaction kinetics compared to non-deuterated analogs?

- Methodological Answer : The kinetic isotope effect (KIE) reduces reaction rates in S2 mechanisms due to increased C-D bond strength. For example, in nucleophilic substitution with NaI, values range from 1.5–2.0. Elimination reactions (e.g., dehydrohalogenation) show reduced β-hydrogen abstraction efficiency, favoring substitution pathways. Isotopic labeling studies using -NMR or isotopic tracing are recommended to track mechanistic shifts .

Q. How can researchers resolve contradictions in reported reaction yields for deuterated alkyl bromides?

- Methodological Answer : Yield discrepancies often arise from deuteration efficiency or solvent purity. To address this:

- Use deuterated solvents (e.g., DO, CDCl) to avoid proton exchange.

- Optimize reaction time and temperature via design of experiments (DoE).

- Validate reproducibility across ≥3 independent trials with LC-MS monitoring.

- Cross-reference with isotopic distribution patterns in HRMS to confirm byproduct formation .

Q. What strategies are effective for studying the ecological impact of this compound given limited toxicity data?

- Methodological Answer : Conduct in silico toxicity predictions using QSAR models (e.g., ECOSAR) to estimate LC for aquatic organisms. Experimental assays include:

- Daphnia magna acute toxicity tests (OECD 202).

- Soil mobility studies using column chromatography with deuterated analogs as tracers.

- Aerobic biodegradation screening (OECD 301D) to assess persistence. Collaborate with isotopic labeling facilities to track environmental fate .

Q. How should isotopic interference be mitigated in spectral data analysis of deuterated derivatives?

- Methodological Answer : For NMR:

- Use -decoupled -NMR to suppress splitting from adjacent deuterium.

- Apply 2D HSQC to resolve overlapping - correlations.

- For MS:

- Employ high-resolution Orbitrap systems to distinguish isotopic clusters.

- Use tandem MS (MS/MS) with collision-induced dissociation (CID) to fragment interfering ions .

Methodological Notes for Reproducibility

- Documentation : Report deuterium source (e.g., DO, CDI), reaction vessel material (glass vs. PTFE), and degassing procedures to avoid isotopic dilution .

- Validation : Include negative controls (non-deuterated analogs) and internal standards (e.g., deuterated toluene) in analytical workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.